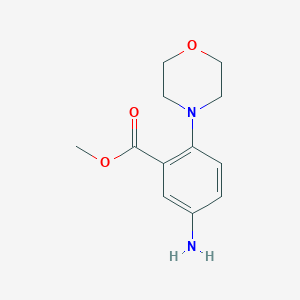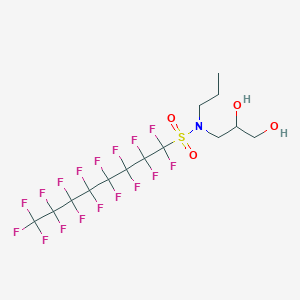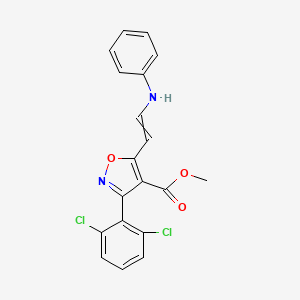
3-Chlor-2-fluorphenol
Übersicht
Beschreibung
3-Chloro-2-fluorophenol is a chemical compound with the empirical formula C6H4ClFO . It is used in the preparation of resins, dyes, explosives, lubricants, and plastics . It also has antioxidant properties and is used as an antioxidant in many formulations such as pharmaceuticals, cosmetics, electrical transformer oil, solvents, and organic reactions .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluorophenol involves extraction and fractional distillation. The organic layer obtained by extraction is washed with water and then subjected to fractional distillation.Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorophenol is represented by the SMILES string Oc1cccc(Cl)c1F . The molecular weight of this compound is 146.55 .Chemical Reactions Analysis
3-Chloro-2-fluorophenol is employed in the preparation of various substances including resins, dyes, explosives, lubricants, and plastics . It is also used as an antioxidant in various formulations .Physical and Chemical Properties Analysis
3-Chloro-2-fluorophenol is a solid at room temperature . It is insoluble in water . The melting point is between 34-38°C, and the boiling point is 190°C . The density is predicted to be 1.41 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Synthese von Flavon- und Xanthonderivaten
3-Chlor-2-fluorphenol wird zur Synthese von Flavon- und Xanthonderivaten verwendet, die aufgrund ihrer vielfältigen pharmakologischen Wirkungen, einschließlich antioxidativer, entzündungshemmender und krebshemmender Eigenschaften, von Bedeutung sind .
Antioxidative Anwendungen
Diese Verbindung weist antioxidative Eigenschaften auf und wird in verschiedenen Formulierungen wie Arzneimitteln, Kosmetika, Transformatorenöl, Lösungsmitteln und organischen Reaktionen verwendet, um Oxidation zu verhindern und die Haltbarkeit zu verlängern .
Herstellung von Harzen
Es dient als Vorläufer bei der Herstellung von Harzen, die in einer Vielzahl von industriellen Anwendungen, von Beschichtungen bis hin zu Klebstoffen, eingesetzt werden .
Farbstoffherstellung
This compound ist an der Farbstoffproduktion beteiligt und trägt zur Synthese von Farbstoffen bei, die in Textilien und anderen Materialien verwendet werden .
Sprengstoffproduktion
Diese Chemikalie wird zur Herstellung von Sprengstoffen eingesetzt, was ihre Rolle bei der Synthese von Verbindungen zeigt, die für verschiedene Zwecke schnell Energie freisetzen .
Schmierstoffzusammensetzung
Es wird zur Formulierung von Schmierstoffen verwendet, die die Reibung zwischen sich berührenden Oberflächen reduzieren, wodurch Verschleiß verhindert und die Lebensdauer mechanischer Teile verlängert werden kann .
Kunststoffindustrie
In der Kunststoffindustrie wird this compound zur Synthese von Komponenten verwendet, die zur Haltbarkeit und Funktionalität von Kunststoffprodukten beitragen .
Synthese von HIF-PHD-Inhibitoren
Schließlich wird es zur Synthese von Chinolonketonverbindungen verwendet, die als HIF-PHD-Inhibitoren wirken. Diese Inhibitoren sind von Bedeutung für die Vorbeugung, Behandlung oder Linderung von HIF-bedingten und/oder EPO-bedingten Erkrankungen wie Anämie .
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 3-Chloro-2-fluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target organism or cells. For example, the compound’s solubility and stability can be affected by pH and temperature, which can in turn influence its bioavailability and activity.
Safety and Hazards
3-Chloro-2-fluorophenol is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-fluorophenol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.
Cellular Effects
The effects of 3-Chloro-2-fluorophenol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Chloro-2-fluorophenol can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluorophenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain dehydrogenases, which are essential for cellular respiration . This inhibition can result in decreased ATP production and altered cellular energy balance.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Chloro-2-fluorophenol in laboratory settings are critical for understanding its long-term effects. Over time, 3-Chloro-2-fluorophenol can degrade into various byproducts, some of which may have different biochemical properties . Long-term studies have shown that prolonged exposure to 3-Chloro-2-fluorophenol can lead to cumulative cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluorophenol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can cause significant toxicity . Studies have shown that high doses of 3-Chloro-2-fluorophenol can lead to liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations.
Metabolic Pathways
3-Chloro-2-fluorophenol is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450s and dehydrogenases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential for bioaccumulation.
Transport and Distribution
The transport and distribution of 3-Chloro-2-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects . The distribution pattern of 3-Chloro-2-fluorophenol is essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluorophenol is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity.
Eigenschaften
IUPAC Name |
3-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPYNHSMSAJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378660 | |
| Record name | 3-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-22-1 | |
| Record name | 3-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)



![Ethyl 3-[[2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetyl]hydrazinylidene]butanoate](/img/structure/B1350515.png)


![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

